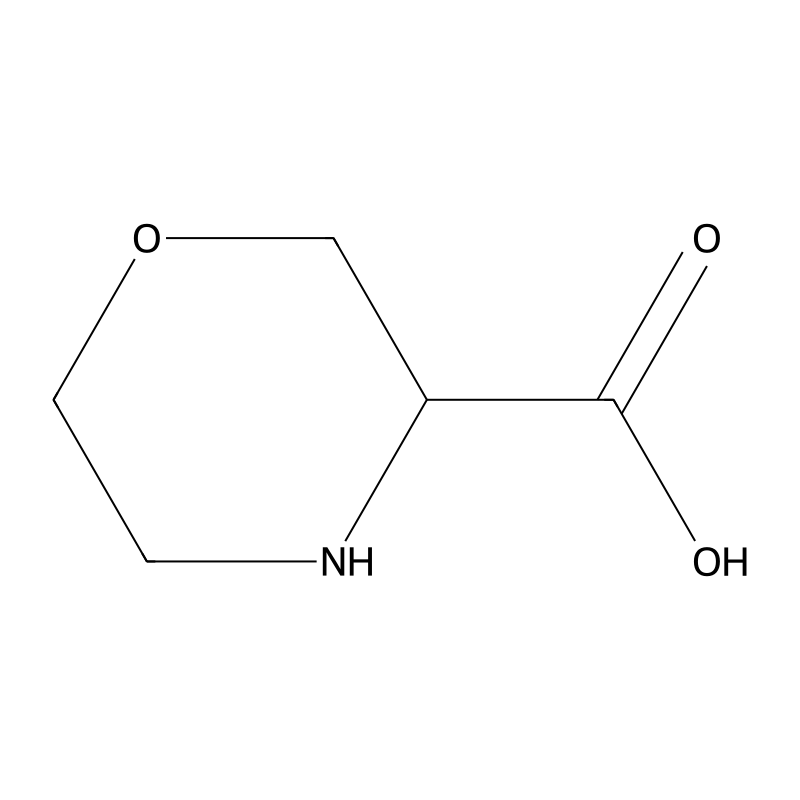

Morpholine-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity:

Studies have shown that MCA exhibits antibacterial activity against various Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus []. This suggests its potential use in developing novel antibiotics or disinfectants. However, further research is needed to understand its mechanism of action and efficacy against other bacterial strains.

Building Block for Drug Discovery:

Due to its unique chemical structure, MCA can serve as a building block for synthesizing more complex molecules with potential therapeutic applications. Researchers are exploring its use in the development of new drugs for various diseases, including cancer and neurodegenerative disorders [].

Research Tool in Proteomics:

MCA finds application in proteomics research, a field that studies the structure and function of proteins. It is used as a component in certain chromatographic techniques for separating and analyzing various protein mixtures []. This allows researchers to gain insights into the proteome, which is the complete set of proteins expressed in an organism or cell.

Other Potential Applications:

Preliminary research suggests that MCA might have additional applications in other areas, such as:

- Material Science: As a precursor for the synthesis of functional polymers.

- Chemical Synthesis: As a catalyst or reagent in various chemical reactions.

Morpholine-3-carboxylic acid is an organic compound characterized by a morpholine ring with a carboxylic acid functional group attached at the third position. The molecular formula for this compound is , and it has a molecular weight of approximately 131.13 g/mol. This compound is often utilized in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity .

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

- Reduction: It can undergo reduction to yield different amine derivatives.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Nucleophiles: Halides, alkoxides, and amines.

Morpholine-3-carboxylic acid exhibits notable biological activity, functioning as a precursor for the synthesis of biologically active compounds. Research indicates potential therapeutic applications, particularly in drug development. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies .

The synthesis of morpholine-3-carboxylic acid typically involves the reaction of morpholine with a carboxylating agent. A common method includes:

- Reaction with Chloroacetic Acid: Morpholine reacts with chloroacetic acid in the presence of a base.

- Acidification: The resulting product is then acidified with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions- Temperature: Moderate temperatures (50–70°C).

- Solvent: Aqueous or organic solvents like ethanol or methanol are used.

- Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate may be employed.

Morpholine-3-carboxylic acid has diverse applications across various sectors:

- Chemistry: Serves as a building block in synthesizing complex organic molecules.

- Biology: Acts as a precursor for biologically active compounds.

- Medicine: Investigated for its potential therapeutic properties and role in drug development.

- Industry: Used in producing polymers, agrochemicals, and other industrial chemicals .

Research into the interactions of morpholine-3-carboxylic acid with biological systems is ongoing. Its ability to act as a precursor for various biologically active compounds suggests that it may interact with multiple biological targets, influencing pharmacological activities. Further studies are necessary to elucidate its full range of interactions and potential therapeutic effects .

Several compounds share structural similarities with morpholine-3-carboxylic acid, which can influence their reactivity and biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Morpholine-4-carboxylic acid hydrochloride | C5H9NO3 | Different position of the carboxylic group |

| N-Methylmorpholine-3-carboxylic acid | C6H11NO3 | Methyl substitution at the nitrogen atom |

| Morpholine-2-carboxylic acid hydrochloride | C5H9NO3 | Carboxylic group at the second position |

Uniqueness

Morpholine-3-carboxylic acid is unique due to its specific stereochemistry, which significantly influences its reactivity and interactions with biological targets. This stereochemistry can lead to distinct pharmacological properties compared to its isomers or analogs, making it an important compound in medicinal chemistry and drug development .